

Application Notes and Protocols: IGF-1R Inhibitor-3 Kinase Assay

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Compound of Interest

Compound Name: IGF-1R inhibitor-3

Cat. No.: B15136754

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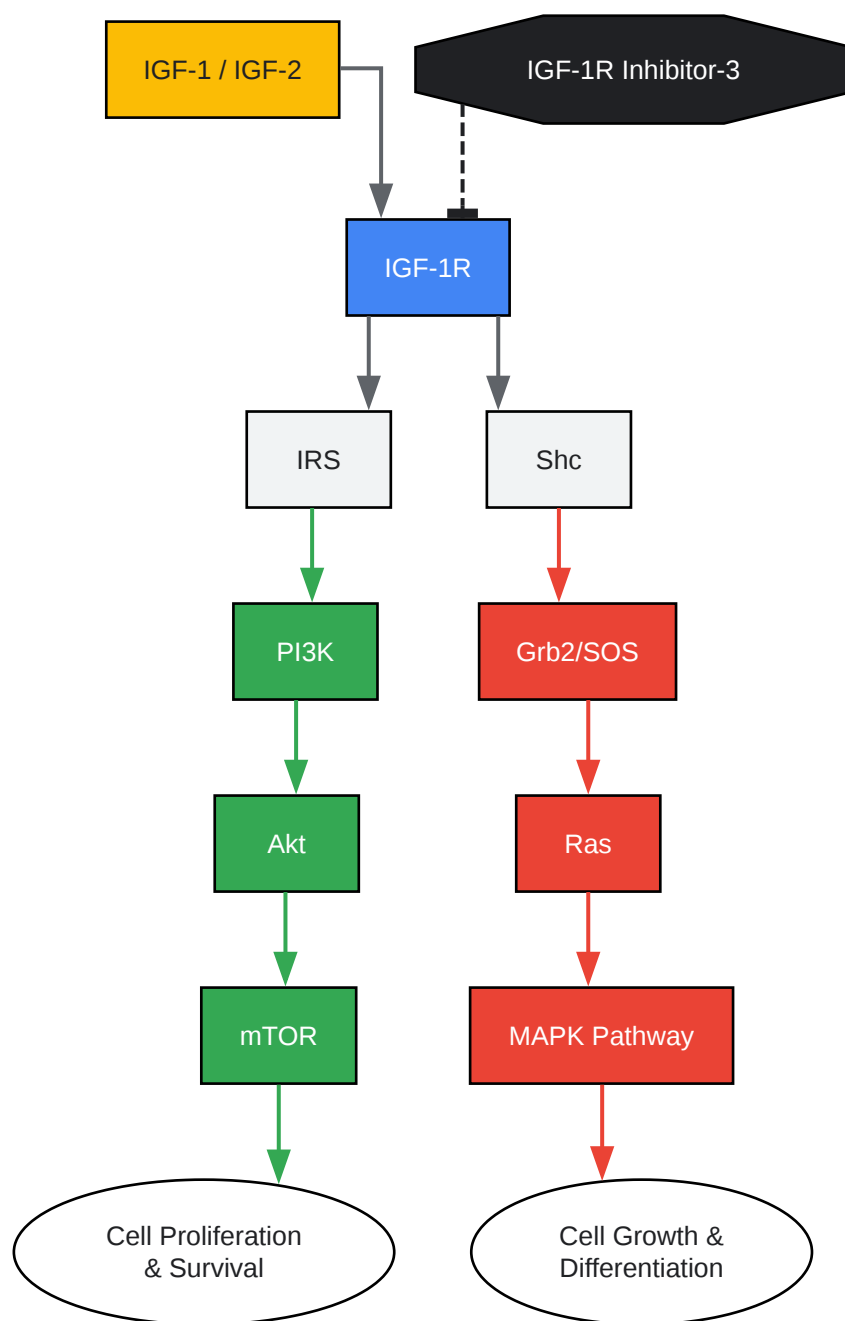
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the inhibitory activity of **IGF-1R inhibitor-3** against the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1][2][3] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers.[4][5][6] **IGF-1R inhibitor-3** is an allosteric inhibitor of the IGF-1R kinase with a reported IC₅₀ of 0.2 μM.[7] This document outlines protocols for in vitro kinase assays to determine the potency and selectivity of **IGF-1R inhibitor-3** and similar compounds.

IGF-1R Signaling Pathway

Upon binding of its ligands, IGF-1 or IGF-2, the IGF-1R undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] This activation triggers the recruitment and phosphorylation of substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc.[4] Phosphorylated IRS and Shc proteins then serve as docking sites for various signaling molecules, leading to the activation of two major downstream pathways: the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation, and the Ras/MAPK pathway, which is primarily involved in cell growth and differentiation.[1][4][8]



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IGF-1R Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various compounds against IGF-1R. This data is essential for comparing the potency and selectivity of **IGF-1R inhibitor-3**.

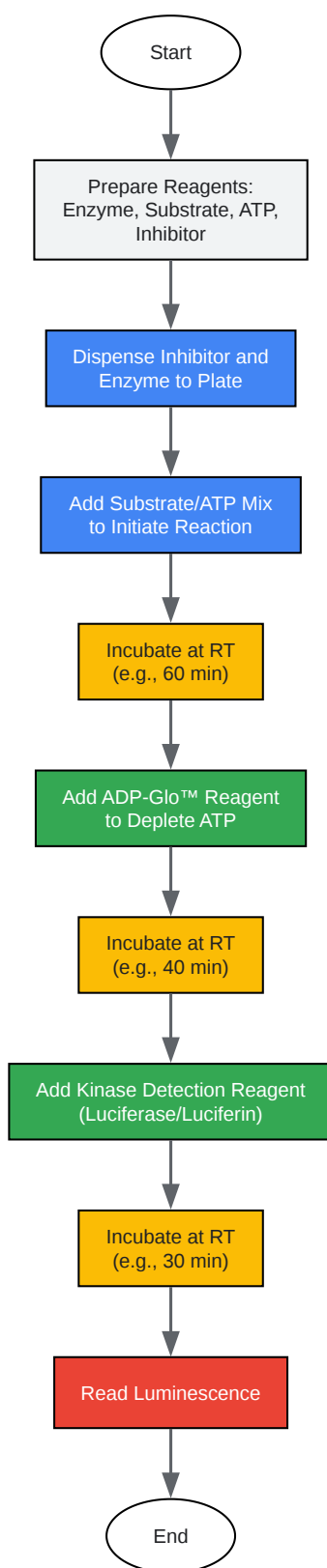
Compound	Target(s)	IC50 (nM)	Notes
IGF-1R inhibitor-3	IGF-1R	200	Allosteric inhibitor.[7]
Linsitinib (OSI-906)	IGF-1R, InsR	35, 75	Selective inhibitor of IGF-1R.[9]
NVP-AEW541	IGF-1R, InsR	150, 140	Potent inhibitor of IGF-1R and InsR.[9]
BMS-754807	IGF-1R, InsR	1.8, 1.7	Potent and reversible inhibitor.[9]
GSK1838705A	IGF-1R, InsR, ALK	2.0, 1.6, 0.5	Potent inhibitor.[9]
Picropodophyllin (PPP)	IGF-1R	1	Specific IGF-1R inhibitor.[10]
GSK1904529A	IGF-1R, IR	27, 25	Specific inhibitor of IGF-1R and IR.[10]

Experimental Protocols

Three common methods for assessing kinase activity are detailed below. The choice of assay will depend on available equipment and specific experimental goals.

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.[6][11]



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ADP-Glo™ Kinase Assay Workflow.

- Reagent Preparation:
 - Prepare IGF1R Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT.[6]
 - Dilute recombinant human IGF-1R enzyme, substrate peptide (e.g., Poly(Glu,Tyr) 4:1), ATP, and **IGF-1R inhibitor-3** to desired concentrations in Kinase Buffer.
- Assay Procedure (384-well plate format):
 - Add 1 μl of **IGF-1R inhibitor-3** or DMSO vehicle control to the wells.[6]
 - Add 2 μl of diluted IGF-1R enzyme.[6]
 - Add 2 μl of the substrate/ATP mixture to initiate the reaction.[6]
 - Incubate the plate at room temperature for 60 minutes.[6]
 - Add 5 μl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[6]
 - Add 10 μl of Kinase Detection Reagent.[6]
 - Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]
 - Measure luminescence using a plate reader.[6]
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radiometric Kinase Assay

This is a traditional and highly sensitive method that measures the incorporation of a radiolabeled phosphate from $[\gamma\text{-}^{33}\text{P}]\text{-ATP}$ into a substrate peptide.

- Reaction Setup:
 - Prepare a reaction mixture containing: 50 mM Tris, pH 7.5, 0.1 mM EGTA, 0.1 mM Na_3VO_4 , 0.1% β -mercaptoethanol, a suitable substrate peptide (e.g., 250 μM KKKSPGEYVNIEFG), 10 mM MnCl_2 , and 10 mM MgAcetate.[\[12\]](#)
 - Add recombinant IGF-1R (h) enzyme to the mixture.
 - Add varying concentrations of **IGF-1R inhibitor-3** or DMSO vehicle.
- Initiation and Incubation:
 - Initiate the reaction by adding $[\gamma\text{-}^{33}\text{P}]\text{-ATP}$.[\[12\]](#)
 - Incubate the reaction for 40 minutes at room temperature.[\[12\]](#)
- Stopping and Detection:
 - Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.[\[12\]](#)
 - Spot an aliquot of the reaction mixture onto a filter paper.[\[12\]](#)
 - Wash the filter four times for 4 minutes each in 0.425% phosphoric acid and once in methanol.[\[12\]](#)
 - Dry the filter and measure the incorporated radioactivity using a scintillation counter.[\[12\]](#)
- Data Analysis:
 - Determine the amount of ^{33}P incorporated into the substrate for each inhibitor concentration.
 - Calculate the percentage of inhibition and determine the IC_{50} value as described for the ADP-Glo™ assay.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This assay measures the binding of the inhibitor to the kinase. It utilizes a europium-labeled antibody that binds to the kinase and a fluorescent tracer that binds to the ATP pocket.

Inhibition is detected as a decrease in the TR-FRET signal.[\[13\]](#)

- Reagent Preparation:
 - Prepare 1X Kinase Buffer A: 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[\[13\]](#)
 - Prepare a dilution series of **IGF-1R inhibitor-3**.
 - Prepare a mixture of IGF-1R kinase and Eu-anti-His Tag Antibody.
 - Prepare the Kinase Tracer 236 solution.[\[13\]](#)
- Assay Procedure (384-well plate format):
 - Add 5 µL of the test compound dilution.[\[13\]](#)
 - Add 5 µL of the kinase/antibody mixture.[\[13\]](#)
 - Add 5 µL of the tracer.[\[13\]](#)
 - Incubate for 1 hour at room temperature, protected from light.[\[13\]](#)
- Detection:
 - Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.[\[13\]](#)
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).[\[13\]](#)
 - Plot the emission ratio against the inhibitor concentration to determine the IC₅₀ value.

General Considerations

- **Enzyme Titration:** For each assay, it is crucial to first perform an enzyme titration to determine the optimal enzyme concentration that results in a robust signal within the linear range of the assay.
- **ATP Concentration:** For ATP-competitive inhibitors, the IC₅₀ value can be influenced by the ATP concentration. It is recommended to perform the assay at an ATP concentration close to the K_m value for the kinase.
- **Controls:** Always include positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. A known inhibitor, such as Staurosporine, can also be used as a reference compound.^[12]
- **DMSO Concentration:** Ensure the final concentration of DMSO is consistent across all wells and is kept low (typically ≤1%) to avoid solvent effects.

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